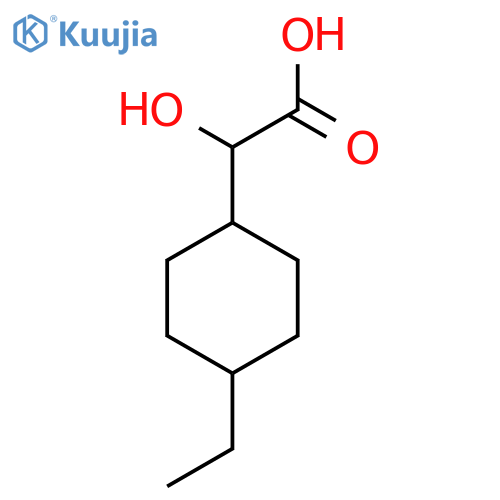Cas no 1483591-17-8 (2-(4-ethylcyclohexyl)-2-hydroxyacetic acid)

1483591-17-8 structure
商品名:2-(4-ethylcyclohexyl)-2-hydroxyacetic acid
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid
- CS-0344247
- EN300-1998647
- AKOS015287812
- 1483591-17-8
-
- インチ: 1S/C10H18O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13)
- InChIKey: SIUDRTTZZSIKOO-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1CCC(CC)CC1
計算された属性
- せいみつぶんしりょう: 186.125594432g/mol
- どういたいしつりょう: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 57.5Ų
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1998647-0.5g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 0.5g |
$671.0 | 2023-09-16 | ||
| Enamine | EN300-1998647-0.05g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 0.05g |
$587.0 | 2023-09-16 | ||
| Enamine | EN300-1998647-10g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 10g |
$3007.0 | 2023-09-16 | ||
| Enamine | EN300-1998647-0.1g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 0.1g |
$615.0 | 2023-09-16 | ||
| Enamine | EN300-1998647-10.0g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 10g |
$4360.0 | 2023-05-31 | ||
| Enamine | EN300-1998647-1g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 1g |
$699.0 | 2023-09-16 | ||
| Enamine | EN300-1998647-5.0g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 5g |
$2940.0 | 2023-05-31 | ||
| Enamine | EN300-1998647-0.25g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 0.25g |
$642.0 | 2023-09-16 | ||
| Enamine | EN300-1998647-1.0g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 1g |
$1014.0 | 2023-05-31 | ||
| Enamine | EN300-1998647-2.5g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 2.5g |
$1370.0 | 2023-09-16 |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
1483591-17-8 (2-(4-ethylcyclohexyl)-2-hydroxyacetic acid) 関連製品
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
